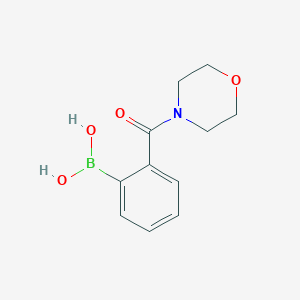

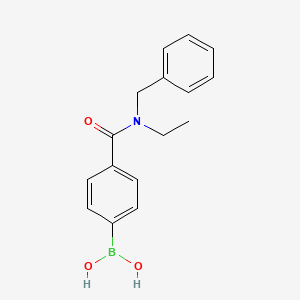

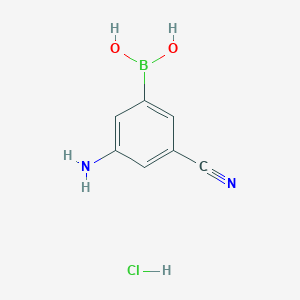

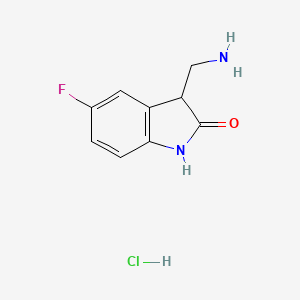

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

概要

説明

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the Mannich reaction, a one-step method for introducing an aminoalkyl moiety by electrophilic substitution .Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely. They are generally solid at room temperature and have varying degrees of solubility in water .科学的研究の応用

Neurokinin-1 Receptor Antagonism

One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist suitable for both intravenous and oral clinical administration, highlighting its effectiveness in pre-clinical tests relevant to emesis and depression. This suggests a potential application of similar compounds in the treatment of conditions mediated by the NK1 receptor, although the specific chemical structure differs from 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride (Harrison et al., 2001).

Poly(dopamine) Structure Elucidation

Another study focuses on elucidating the structure of poly(dopamine), a material with broad utility as an antifouling agent. While this research does not directly involve 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride, it demonstrates the interest in understanding and applying the structural and functional properties of complex chemical compounds in biological systems (Dreyer et al., 2012).

Fluorescent Sensors for Fe3+

The development of fluorescent sensors for selective detection of Fe3+ ions, based on 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline derivatives, illustrates the utility of structurally related compounds in the creation of highly selective fluorescent sensors for metal ions, which could have implications for environmental monitoring and biological research (Peng et al., 2007).

Fluoroalkyl Chloroformates for Amino Acid Analysis

Research on the use of novel fluoroalkyl chloroformates for the immediate conversion of amino acids into hydrophobic derivatives for gas chromatographic analysis demonstrates the chemical versatility and potential application of fluoro-containing compounds in analytical chemistry, facilitating rapid and robust analysis of amino acids (Hušek et al., 2008).

Antifungal Activity of Quinazoline Derivatives

A study on the synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showcases the potential of fluoro-containing compounds in the development of new antifungal agents, indicating the broad spectrum of biological activities that such compounds can exhibit (Xu et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNBWOPZRTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。